2-methyl-4-(1H-pyrazol-1-yl)-6-{4-[(pyridin-2-yl)methyl]piperazin-1-yl}pyrimidine
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Overview
Description
The compound “2-methyl-4-(1H-pyrazol-1-yl)-6-{4-[(pyridin-2-yl)methyl]piperazin-1-yl}pyrimidine” is a complex organic molecule that contains several functional groups including a pyrazole ring, a pyrimidine ring, and a piperazine ring. These types of compounds are often used in medicinal chemistry due to their diverse biological activities .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of these rings and the substituents attached to them. Techniques such as NMR spectroscopy and mass spectrometry are typically used to confirm the structure of synthesized compounds .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the heterocyclic rings and the various substituents. For example, the pyrazole ring is known to participate in various chemical reactions, particularly at the nitrogen atoms .Physical and Chemical Properties Analysis
The physical and chemical properties such as solubility, melting point, and stability would be influenced by the structure of the compound. For example, the presence of the polar heterocyclic rings and the nonpolar methyl groups would affect the solubility of the compound .Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
2-methyl-4-pyrazol-1-yl-6-[4-(pyridin-2-ylmethyl)piperazin-1-yl]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N7/c1-15-21-17(13-18(22-15)25-8-4-7-20-25)24-11-9-23(10-12-24)14-16-5-2-3-6-19-16/h2-8,13H,9-12,14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HIFCPAAIOHGIPI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)N2CCN(CC2)CC3=CC=CC=N3)N4C=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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